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Compound of Interest

Compound Name: Acetophenone-d8

Cat. No.: B143793

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of Acetophenone-d8, a deuterated analog of acetophenone. This document is
intended for use by researchers, scientists, and professionals in drug development and other
scientific fields who utilize deuterated compounds in their work. The information is presented to
facilitate easy comparison and understanding of its key characteristics, with a focus on
guantitative data, experimental methodologies, and logical workflows for characterization.

Core Chemical Properties

Acetophenone-d8, with the chemical formula CsDsCOCDs3, is a stable, isotopically labeled
form of acetophenone where all eight hydrogen atoms have been replaced with deuterium. This
isotopic substitution imparts subtle but significant changes to its physicochemical properties
due to the kinetic isotope effect, making it a valuable tool in various research applications,
including as an internal standard in mass spectrometry-based quantitative analysis and in
mechanistic studies of chemical reactions.

Quantitative Data Summary

The key physical and chemical properties of Acetophenone-d8 are summarized in the table
below for easy reference and comparison.
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Property

Value

Chemical Formula

CeDsCOCDs

Molecular Weight 128.20 g/mol [1][2]

CAS Number 19547-00-3[1][2]
1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3,

Synonyms

Octadeuteroacetophenone

Isotopic Purity

>98 atom % D[1]

Chemical Purity (Assay)

>99% (CP)

Appearance Colorless liquid at temperatures above 20°C.
Melting Point 19-20 °C

Boiling Point 202 °C

Density 1.098 g/mL at 25 °C

Refractive Index

n20/D 1.5322

Flash Point

76.00 °C (closed cup)

Solubility

Slightly soluble in water; soluble in most organic

solvents.

Experimental Protocols for Characterization

The determination of the chemical and physical properties of Acetophenone-d8 involves a

suite of standard analytical techniques. While specific, detailed protocols for this particular

deuterated compound are not always published in exhaustive detail, the following sections

outline the generally accepted methodologies for these key experiments.

Determination of Physical Properties

A general workflow for the physical characterization of a liquid sample like Acetophenone-d8

is outlined below.
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Physical Property Determination
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Workflow for Physical Property Determination.

» Melting Point: The melting point of Acetophenone-d8 is determined using a capillary melting
point apparatus. A small amount of the solidified sample is packed into a capillary tube and
heated at a controlled rate. The temperature range over which the sample melts from a solid
to a liquid is recorded as the melting point. For a pure substance, this range is typically

narrow.

» Boiling Point: The boiling point is measured by distillation. The liquid is heated in a distillation
apparatus, and the temperature at which the vapor pressure of the liquid equals the
atmospheric pressure, causing the liquid to boil and the vapor to condense, is recorded as
the boiling point.

e Density: The density of liquid Acetophenone-d8 is determined using a pycnometer or a
digital density meter. The mass of a known volume of the substance is measured at a
specific temperature (e.g., 25 °C), and the density is calculated as mass divided by volume.
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o Refractive Index: The refractive index is measured using a refractometer, typically at the
sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C). This property is a
measure of how much the path of light is bent, or refracted, when it enters the liquid and is a
characteristic property of a pure substance.

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic methods are essential for confirming the identity, structure,
and purity of Acetophenone-d8.
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Workflow for Spectroscopic and Chromatographic Analysis.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Due to the high isotopic purity (=98 atom % D), the proton NMR spectrum of
Acetophenone-d8 will show very small residual signals corresponding to the non-
deuterated isotopologues. The absence of significant proton signals confirms the high
degree of deuteration.
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o 2H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium
nuclei, providing information about the positions and extent of deuteration.

o 13C NMR: The carbon-13 NMR spectrum will be similar to that of non-deuterated
acetophenone, but the signals for deuterated carbons will be split into multiplets due to
coupling with deuterium (a spin-1 nucleus). This provides further confirmation of the
deuteration pattern. A typical protocol involves dissolving a small amount of the sample in
a deuterated solvent (e.g., CDCIs) and acquiring the spectrum on a high-field NMR

spectrometer.

e Mass Spectrometry (MS):

o Methodology: Mass spectrometry is used to determine the molecular weight and isotopic
distribution of Acetophenone-d8. The sample is introduced into the mass spectrometer,
ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting

ions is measured.

o Expected Fragmentation: The mass spectrum of Acetophenone-d8 will show a molecular
ion peak at m/z 128. The fragmentation pattern will be analogous to that of acetophenone,
with characteristic losses of the deuterated methyl group (¢CDs3, loss of 18 amu) to give a
fragment at m/z 110 (CeDsCO™), and the loss of the deuterated phenyl group (¢CsDs, loss
of 82 amu) to give a fragment at m/z 46 (CD3sCO+). The presence of these deuterated
fragments confirms the structure.

e Gas Chromatography (GC):

o Purpose: Gas chromatography is employed to assess the chemical purity of

Acetophenone-d8.

o Protocol: A small amount of the sample is injected into a gas chromatograph equipped
with a suitable capillary column (e.g., a non-polar or medium-polarity column). The sample
is vaporized and carried through the column by an inert gas. The retention time, the time it
takes for the compound to travel through the column, is a characteristic property. A flame
ionization detector (FID) is commonly used for detection. The purity is determined by the
relative area of the main peak corresponding to Acetophenone-d8.
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Safety Information

Acetophenone-d8 should be handled with appropriate safety precautions in a well-ventilated
area. It is classified as harmful if swallowed and causes serious eye irritation. Personal
protective equipment, including safety glasses, gloves, and a lab coat, should be worn when
handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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